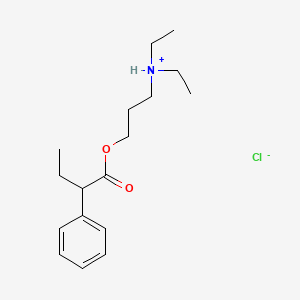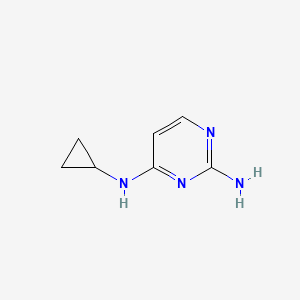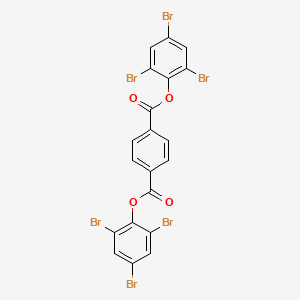
Phosphorothioic acid, O,O-diethyl O-(4-(1-(((((1-methylethyl)amino)carbonyl)oxy)imino)ethyl)phenyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorothioic acid, O,O-diethyl O-(4-(1-(((((1-methylethyl)amino)carbonyl)oxy)imino)ethyl)phenyl) ester is a complex organophosphorus compound. It is known for its diverse applications in various fields, including agriculture, pharmaceuticals, and chemical research. This compound is characterized by its unique structure, which includes a phosphorothioate group and a phenyl ester moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O,O-diethyl O-(4-(1-(((((1-methylethyl)amino)carbonyl)oxy)imino)ethyl)phenyl) ester typically involves multiple steps. One common method includes the reaction of diethyl phosphorochloridothioate with a phenolic compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like recrystallization or chromatography to ensure its suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorothioic acid, O,O-diethyl O-(4-(1-(((((1-methylethyl)amino)carbonyl)oxy)imino)ethyl)phenyl) ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate oxides.
Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine oxide.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions include phosphorothioate oxides, phosphine oxides, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Phosphorothioic acid, O,O-diethyl O-(4-(1-(((((1-methylethyl)amino)carbonyl)oxy)imino)ethyl)phenyl) ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
Wirkmechanismus
The mechanism of action of Phosphorothioic acid, O,O-diethyl O-(4-(1-(((((1-methylethyl)amino)carbonyl)oxy)imino)ethyl)phenyl) ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby disrupting normal cellular functions. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphorothioic acid, O,O-diethyl O-(2-(ethylthio)ethyl) ester
- Phosphorothioic acid, O,O-diethyl O-(1,6-dihydro-6-oxo-1-phenyl-3-pyridazinyl) ester
- Phosphorothioic acid, O,O-diethyl O-(5-chloro-1-(1-methylethyl)-1H-1,2,4-triazol-3-yl) ester
Uniqueness
Phosphorothioic acid, O,O-diethyl O-(4-(1-(((((1-methylethyl)amino)carbonyl)oxy)imino)ethyl)phenyl) ester is unique due to its specific structural features, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
22936-17-0 |
|---|---|
Molekularformel |
C16H25N2O5PS |
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
[(Z)-1-(4-diethoxyphosphinothioyloxyphenyl)ethylideneamino] N-propan-2-ylcarbamate |
InChI |
InChI=1S/C16H25N2O5PS/c1-6-20-24(25,21-7-2)23-15-10-8-14(9-11-15)13(5)18-22-16(19)17-12(3)4/h8-12H,6-7H2,1-5H3,(H,17,19)/b18-13- |
InChI-Schlüssel |
GUEQBXINXBQHEA-AQTBWJFISA-N |
Isomerische SMILES |
CCOP(=S)(OCC)OC1=CC=C(C=C1)/C(=N\OC(=O)NC(C)C)/C |
Kanonische SMILES |
CCOP(=S)(OCC)OC1=CC=C(C=C1)C(=NOC(=O)NC(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1,2,5]Thiadiazolo[3,4-b]pyrazine,1,3,5,6-tetrahydro-,2,2-dioxide(9ci)](/img/structure/B13754698.png)


![3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide](/img/structure/B13754721.png)








